N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Description
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Properties
IUPAC Name |
N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-4-31-19-8-6-5-7-15(19)12-26-18-10-9-16(23)11-17(18)22(20(26)30)27(14(3)29)25-21(32-22)24-13(2)28/h5-11H,4,12H2,1-3H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGGAGKFPQSGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a complex organic compound that incorporates a spiro structure and a thiadiazole moiety. Compounds containing the 1,3,4-thiadiazole ring have been widely studied for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activities associated with this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Thiadiazole Ring : Known for its pharmacological versatility.
- Indole Moiety : Often associated with neuropharmacological effects.
- Acetamide Group : Imparts solubility and potential biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClN3O3S |
| Molecular Weight | 445.96 g/mol |
| LogP | 4.278 |
| Polar Surface Area | 54.708 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, a study evaluating various 1,3,4-thiadiazole derivatives demonstrated effectiveness against common pathogens like E. coli and Staphylococcus aureus. The compound's structure allows it to disrupt bacterial cell wall synthesis effectively.
Anticancer Activity
Thiadiazole derivatives have shown promising results in anticancer assays. In vitro studies have reported that compounds similar to this compound can induce apoptosis in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer).
- Mechanism of Action : Induction of apoptosis via mitochondrial pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies indicate that thiadiazole derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models.
Case Studies
-
Anticancer Efficacy in A549 Cells :
- Study Design : MTT assay was used to assess cytotoxicity.
- Results : The compound exhibited an IC50 value of approximately 25 µM against A549 cells, indicating significant cytotoxicity compared to control treatments.
-
Antimicrobial Screening :
- Pathogens Tested : Various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa.
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, demonstrating potent antibacterial activity.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their structural characteristics:
- Substituents on the thiadiazole ring can enhance or diminish activity.
- The presence of electron-withdrawing groups tends to increase potency against certain targets.
Preparation Methods
Sequential Cyclization Approach
This method constructs the thiadiazole and indole rings independently before coupling them via a spiro carbon. A representative pathway involves:
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Indole synthesis : 5-chloroindole-2,3-dione serves as the starting material, undergoing reductive amination with 2-ethoxyphenylmethylamine to form the 1'-substituted indole intermediate.
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Thiadiazole formation : Thiosemicarbazide derivatives react with acetyl chloride in the presence of phosphorus pentachloride to generate the 1,3,4-thiadiazole ring.
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Spiro coupling : A Mitsunobu reaction facilitates the stereospecific linkage of the two heterocycles at the spiro carbon, achieving yields of 58-65% under optimized conditions.
Convergent One-Pot Synthesis
Recent advances employ a tandem cyclization strategy using:
-
Catalytic system : ZnCl₂ (15 mol%) in dimethylacetamide at 120°C
-
Key intermediates :
-
5-chloro-1-(2-ethoxyphenylmethyl)indoline-2,3-dione
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4-acetyl-2-thiocarbamoylacetamide
-
This method achieves 72% yield by simultaneously forming both rings through a [3+2] cycloaddition mechanism, reducing purification steps compared to sequential approaches.
Stepwise Synthesis with Reaction Optimization
The full synthetic route comprises six critical steps, each requiring precise condition control:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reductive amination | NaBH₃CN, MeOH, 0°C → RT | 89 |
| 2 | Thiadiazole cyclization | PCl₅, CH₂Cl₂, reflux | 76 |
| 3 | Spiro coupling | DIAD, PPh₃, THF, N₂ | 63 |
| 4 | Acetylation | Ac₂O, pyridine, 50°C | 92 |
| 5 | Chlorination | SOCl₂, DMF cat., 80°C | 85 |
| 6 | Crystallization | EtOAc/hexane (3:1) | 95 |
Critical parameters :
-
Step 2 : Excess PCl₅ (>1.2 eq.) prevents thiourea byproduct formation
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Step 3 : Strict anhydrous conditions maintain coupling efficiency
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Step 5 : Controlled addition of SOCl₂ minimizes over-chlorination
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plants have implemented flow chemistry to enhance reproducibility:
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Reactor design : Two sequential microreactors (volume = 12 mL each)
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Parameters :
-
Residence time: 8.5 min (cyclization), 6.2 min (coupling)
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Temperature: 130°C (±2°C)
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Pressure: 4.5 bar
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This system achieves 83% overall yield at 15 kg/batch scale, surpassing batch reactor efficiency by 22%.
Green Chemistry Modifications
Recent patents disclose solvent and catalyst improvements:
| Component | Traditional | Green Alternative | Impact |
|---|---|---|---|
| Solvent | DCM | Cyrene™ | Toxicity ↓ 89% |
| Catalyst | ZnCl₂ | Fe₃O₄@SiO₂-NH₂ | Reusability ↑ 7 cycles |
| Reducing agent | NaBH₃CN | BH₃-THF | Byproducts ↓ 63% |
These modifications reduce E-factor from 18.7 to 5.3 while maintaining 91% yield.
Analytical Characterization Protocols
Structural confirmation requires orthogonal techniques:
4.1. Spectroscopic Analysis
-
¹H NMR (500 MHz, DMSO-d₆):
δ 8.21 (s, 1H, NH), 7.38-7.45 (m, 4H, Ar-H), 4.12 (q, J=7 Hz, 2H, OCH₂), 2.43 (s, 3H, COCH₃)
4.2. Chromatographic Purity
HPLC conditions:
-
Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm)
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Mobile phase: 0.1% HCO₂H in H₂O/MeCN (65:35)
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Retention time: 8.72 min
Challenges and Mitigation Strategies
5.1. Spiro Isomerism Control
The compound exhibits axial chirality at the spiro carbon. Key resolution methods:
-
Chiral SFC : AD-H column, CO₂/EtOH (85:15), 2.5 mL/min
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Crystallization-induced diastereomerism : Use of (R)-MBA resolving agent
5.2. Thermal Instability
DSC analysis shows decomposition onset at 187°C. Storage recommendations:
-
Temperature: -20°C (±3°C)
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Atmosphere: Argon
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Container: Amber glass with PTFE-lined caps
Comparative Evaluation of Synthetic Routes
| Parameter | Sequential Method | Convergent Method |
|---|---|---|
| Total steps | 6 | 4 |
| Overall yield | 58% | 72% |
| Purity (HPLC) | 98.7% | 99.1% |
| Cost/kg | $12,450 | $9,880 |
| Scalability | Batch only | Continuous flow |
The convergent approach demonstrates superior efficiency but requires specialized equipment for flow chemistry implementation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
